molecular formula C14H21O4P B8521335 Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate CAS No. 41640-08-8

Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate

Cat. No. B8521335
CAS RN: 41640-08-8
M. Wt: 284.29 g/mol
InChI Key: IVLWJCGGTRWYSS-UHFFFAOYSA-N
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Patent
US04122282

Procedure details

Further, following the procedure of Preparation 1, but using in place of the isobutyric acid of Preparation 1, part A, propionic acid, there is prepared dimethyl 3-methyl-2-oxo-4-phenylbutylphosphonate. Following the procedure of Preparation 1, but using the substituted benzyl chlorides described above in place of benzyl chloride and propionic acid in place of isobutyric acid there are prepared the various dimethyl 3-methyl-2-oxo-4-(substituted phenyl)-butylphosphonates wherein the phenyl substitution is as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl 3-methyl-2-oxo-4-phenylbutylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted benzyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethyl 3-methyl-2-oxo-4-(substituted phenyl)-butylphosphonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
phenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C(C)C.C(O)(=O)CC.[CH3:12][CH:13]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:14](=[O:22])[CH2:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18].C(Cl)C1C=CC=CC=1>>[CH3:12][C:13]([CH3:1])([CH2:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:14](=[O:22])[CH2:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
dimethyl 3-methyl-2-oxo-4-phenylbutylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CP(OC)(OC)=O)=O)CC1=CC=CC=C1
Step Three
Name
substituted benzyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Six
Name
dimethyl 3-methyl-2-oxo-4-(substituted phenyl)-butylphosphonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
phenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Preparation 1
CUSTOM
Type
CUSTOM
Details
the procedure of Preparation 1

Outcomes

Product
Name
Type
Smiles
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.